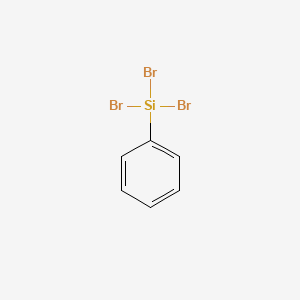

Tribromo(phenyl)silane

Description

Properties

CAS No. |

10581-00-7 |

|---|---|

Molecular Formula |

C6H5Br3Si |

Molecular Weight |

344.90 g/mol |

IUPAC Name |

tribromo(phenyl)silane |

InChI |

InChI=1S/C6H5Br3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H |

InChI Key |

HPTIEXHGTPSFDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](Br)(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Tribromo Phenyl Silane and Analogous Phenylhalosilanes

Direct Synthesis Approaches for Haloorganosilanes

Direct synthesis, often referred to as the Müller-Rochow process, represents one of the most industrially significant methods for producing organohalosilanes. alfa-chemistry.com This approach involves the high-temperature reaction of an organic halide with elemental silicon in the presence of a catalyst. alfa-chemistry.com For the synthesis of phenylhalosilanes, this entails the use of halogenated aromatic compounds.

Reactions of Elemental Silicon with Halogenated Aromatic Compounds

The direct reaction of elemental silicon with a halogenated aromatic compound, such as bromobenzene (B47551) or chlorobenzene, is a fundamental method for creating the silicon-phenyl bond. The reaction is typically carried out at elevated temperatures, often in a fluidized bed reactor, where the vapor of the aromatic halide is passed over a heated mixture of silicon powder and a catalyst. alfa-chemistry.com The primary product is a mixture of phenylhalosilanes, including monophenyl-, diphenyl-, and triphenyl-substituted silanes, with varying degrees of halogenation. The distribution of these products is highly dependent on the reaction conditions.

Si + C₆H₅Br → C₆H₅SiBr₃ + (C₆H₅)₂SiBr₂ + ...

Control over temperature, pressure, and reactant ratios is crucial for maximizing the yield of the desired tribromo(phenyl)silane.

Catalytic Enhancements in Direct Synthesis Pathways

The direct synthesis process is almost invariably catalyzed, with copper being the most common and effective catalyst. The presence of copper significantly lowers the reaction temperature and increases the reaction rate and selectivity towards organosilane formation. The catalyst is typically used in the form of copper powder or a copper compound that decomposes to metallic copper under the reaction conditions. Promoters, such as zinc, tin, or phosphorus compounds, are often added to the silicon-copper contact mass to further enhance selectivity and catalyst lifetime.

The table below summarizes the key aspects of the direct synthesis approach.

| Parameter | Description | Typical Values / Reagents |

| Silicon Source | Elemental Silicon | Metallurgical-grade silicon powder |

| Aromatic Source | Halogenated Benzene (B151609) | Bromobenzene, Chlorobenzene |

| Catalyst | Typically Copper-based | Copper powder, Copper(I) chloride |

| Promoters | Various metals/compounds | Zinc, Tin, Phosphorus compounds |

| Temperature | High temperature required | 250 - 350 °C |

| Products | Mixture of Phenylhalosilanes | C₆H₅SiBr₃, (C₆H₅)₂SiBr₂, etc. |

Functional Group Interconversion Strategies at the Silicon Center

An alternative to direct synthesis is the modification of existing silicon compounds. These methods start with a molecule that already contains either the desired phenyl group or the necessary halogen atoms, followed by a reaction to introduce the missing functionality at the silicon center.

Nucleophilic Displacement of Oxygen-Bound Moieties by Halides

Phenylsilanes bearing oxygen-based functional groups, such as phenylalkoxysilanes (e.g., phenyltriethoxysilane) or phenylsilanols, can serve as precursors to phenylhalosilanes. The silicon-oxygen bond can be cleaved and replaced by a silicon-halogen bond via nucleophilic substitution at the silicon atom. libretexts.org This transformation can be achieved using various halogenating agents. For instance, reacting a phenylalkoxysilane with a hydrogen halide (like hydrogen bromide for bromination) or an acyl halide can effectively replace the alkoxy groups with halogen atoms.

The reactivity of the Si-O bond makes these precursors valuable in syntheses where the aggressive conditions of the direct process are not desirable. The general reaction is:

C₆H₅Si(OR)₃ + 3 HBr → C₆H₅SiBr₃ + 3 ROH

This method is advantageous for producing high-purity phenylhalosilanes, as the starting materials can often be purified by distillation.

Halogen-Metal Exchange Reactions and Subsequent Derivatization

Halogen-metal exchange is a powerful and widely used technique in organometallic chemistry for the formation of carbon-silicon bonds. wikipedia.org This two-step process is particularly useful for synthesizing phenylhalosilanes with a high degree of control. thermofishersci.insigmaaldrich.com

Formation of an Organometallic Reagent: An aryl halide, such as bromobenzene, is reacted with an electropositive metal, typically magnesium (to form a Grignard reagent) or lithium (to form an organolithium reagent). wikipedia.org

C₆H₅Br + Mg → C₆H₅MgBr (Phenylmagnesium bromide)

C₆H₅Br + 2 Li → C₆H₅Li (Phenyllithium) + LiBr

Reaction with a Silicon Halide: The resulting organometallic compound, which acts as a source of a nucleophilic phenyl group, is then reacted with a silicon tetrahalide, such as silicon tetrabromide (SiBr₄). organic-chemistry.org

C₆H₅MgBr + SiBr₄ → C₆H₅SiBr₃ + MgBr₂

By carefully controlling the stoichiometry—using a 1:1 ratio of the Grignard reagent to silicon tetrabromide—the formation of this compound can be favored. This method offers excellent versatility and is often the preferred laboratory-scale synthesis.

The table below outlines the reactants for this common synthetic route.

| Step | Reactant 1 | Reactant 2 | Product |

| 1. Reagent Formation | Bromobenzene | Magnesium (or Lithium) | Phenylmagnesium bromide (or Phenyllithium) |

| 2. Silylation | Phenylmagnesium bromide | Silicon tetrabromide | This compound |

Protodesilylation and Selective Cleavage of Silicon-Carbon Bonds

Protodesilylation refers to the cleavage of a silicon-carbon bond by a proton source, typically a strong acid. rsc.org While often used to remove a silyl (B83357) protecting group, related Si-C bond cleavage reactions can be adapted for the synthesis of phenylhalosilanes from more substituted precursors. For example, a tetra- or diphenylsilane (B1312307) can be treated with a hydrogen halide or a halogen (like Br₂) in the presence of a Lewis acid catalyst. This cleaves one of the silicon-phenyl bonds and introduces a halogen atom onto the silicon center.

For instance, the reaction of tetraphenylsilane (B94826) with hydrogen bromide would proceed as follows:

(C₆H₅)₄Si + HBr → (C₆H₅)₃SiBr + C₆H₆

Repeated cleavage can lead to species with higher degrees of halogenation. This approach is less common as a primary synthetic route to this compound but represents a valid method for the interconversion of different phenylsilane (B129415) derivatives. A related reaction, the base-catalyzed desulfinylation of certain α-sulfinylesters using phenylsilane, demonstrates the reactivity of silanes, though this specific reaction leads to the removal of a sulfinyl group rather than Si-C bond cleavage. nih.gov

Specific Preparative Procedures for this compound

Another plausible route to this compound is the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with silicon tetrabromide. researchgate.net This method relies on the nucleophilic attack of the Grignard reagent on the silicon center, displacing the bromide ions. Although specific yields and conditions for this exact reaction are not detailed in the provided search results, the general principles of Grignard reactions with silicon halides are well-established. lumenlearning.com

Synthesis of Phenylsilane Precursors and Related Hydrosilanes

The availability of phenylsilane is crucial for the synthesis of this compound. Phenylsilane itself can be prepared through various methods, primarily involving the creation of a phenyl-silicon bond followed by reduction.

A common and efficient method for creating the phenyl-silicon bond is through the reaction of a phenyl Grignard reagent with an orthosilicate (B98303) ester, such as tetraethoxysilane (TEOS). In this reaction, the nucleophilic phenyl group from the Grignard reagent displaces one of the alkoxy groups on the silicon atom.

The general reaction is as follows: C₆H₅MgBr + Si(OC₂H₅)₄ → C₆H₅Si(OC₂H₅)₃ + MgBr(OC₂H₅)

This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). ic.ac.ukyoutube.comnih.gov The resulting phenyltriethoxysilane (B1206617) can then be isolated and purified. Detailed experimental procedures often involve the careful addition of the Grignard reagent to the tetraethoxysilane solution at controlled temperatures to manage the exothermic nature of the reaction. nih.gov

Table 1: Synthesis of Phenyltrialkoxysilanes via Grignard Reaction

| Phenyl Halide | Silicate Ester | Solvent | Reaction Conditions | Product | Yield | Reference |

| Bromobenzene | Tetraethoxysilane (TEOS) | Anhydrous THF | Reflux for 16 hours | 2-(4-(triethoxysilyl)phenyl)propene | 81% | nih.gov |

| 4-Bromoacetophenone dimethyl ketal | Tetraethoxysilane (TEOS) | Anhydrous THF | Not specified | Triethoxysilyl dimethyl ketal 3 | Not specified | nih.gov |

Once phenyltrialkoxysilane is synthesized, it can be reduced to phenylsilane using a strong reducing agent. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). lumenlearning.comic.ac.ukyoutube.commasterorganicchemistry.com The reduction involves the replacement of the three alkoxy groups with hydrogen atoms.

The reaction is typically performed in an anhydrous ether solvent. The general equation for the reduction of phenyltriethoxysilane is: 4 C₆H₅Si(OC₂H₅)₃ + 3 LiAlH₄ → 4 C₆H₅SiH₃ + 3 LiAl(OC₂H₅)₄

The reaction is generally carried out at low temperatures initially and then allowed to warm to room temperature or gently refluxed to ensure complete reaction. ic.ac.uk

Table 2: Reduction of Phenyltrialkoxysilanes to Phenylsilane

| Starting Material | Reducing Agent | Solvent | Reaction Conditions | Product | Yield | Reference |

| Phenyltriethoxysilane | LiAlH₄ | Anhydrous Ether | Not specified | Phenylsilane | Not specified | ic.ac.uknih.gov |

| Diethyl phthalate | LiAlH₄ | Not specified | Not specified | 1,2-Benzenedimethanol | 93% | masterorganicchemistry.com |

| Tertiary amide | LiAlH₄ | Refluxing Ether | 15 hours | Tertiary amine | Not specified | masterorganicchemistry.com |

An alternative and increasingly popular method for the synthesis of phenylsilanes involves the direct coupling of an aryl halide with a hydrosilane, mediated by an organometallic catalyst, typically a palladium complex. lookchem.comnih.gov This method offers a more direct route to the desired product and can tolerate a wider range of functional groups.

The general reaction involves the coupling of an aryl halide (e.g., iodobenzene, bromobenzene) with a hydrosilane in the presence of a palladium catalyst and a base.

Table 3: Palladium-Catalyzed Synthesis of Arylsilanes

| Aryl Halide | Hydrosilane | Catalyst | Base | Solvent | Reaction Conditions | Product | Yield | Reference |

| 4-Iodoanisole | Diarylmethylhydrosilanes | Pd₂(dba)₃·CHCl₃ / P(o-tol)₃ | i-Pr₂NEt | NMP | Room temperature, 2h | Arylsilanes | 75-82% | lookchem.com |

| Aryl Iodides | Triethoxysilane | Not specified | Tertiary amine | Not specified | Not specified | Arylsilanes | High | cerritos.edu |

| Aryl Halides | Triorganosilanes | Pd(t-Bu₃P)₂ | K₃PO₄ | Not specified | Not specified | Arylsilanes | Not specified | nih.gov |

This catalytic cycle typically involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with the hydrosilane and subsequent reductive elimination to yield the arylsilane and regenerate the catalyst.

Mechanistic Investigations of Tribromo Phenyl Silane Reactivity

Reaction Kinetics and Thermodynamic Analyses

The reactivity of organohalosilanes like tribromo(phenyl)silane is governed by the interplay of electronic and steric effects of their substituents. The phenyl group can exert inductive and resonance effects, while the bromine atoms, being highly electronegative, make the silicon atom highly electrophilic and susceptible to nucleophilic attack.

Kinetic Studies of Halosilane and Phenylsilane (B129415) Reactions

Kinetic studies on analogous compounds provide insight into the reaction rates that can be expected for this compound. For instance, the hydrolysis and condensation of phenyltrichlorosilane, a closely related compound, are known to be significantly influenced by reaction conditions. The rates of these reactions are crucial in processes like polymerization to form polysiloxanes.

Similarly, gas-phase kinetic studies on simpler silanes reveal important mechanistic details. The thermal decomposition of phenylsilane, for example, proceeds through two primary dissociation channels: one forming hydrogen and phenylsilyne, and another forming benzene (B151609) and silylene.

Data from related halosilane systems, such as the catalytic dismutation of chlorosilanes, also offer a valuable comparative framework for understanding the kinetics of this compound. These studies provide rate constants for reversible reactions that redistribute substituents on the silicon atom, a process relevant to the potential reactivity of this compound. mdpi.com

Table 1: Selected Reaction Rate Constants for Phenylsilane and Halosilane Reactions

| Reaction | Temperature (K) | Rate Constant (k) | Reference Compound |

| Phenylsilane Thermal Decomposition (Channel 1: → H₂ + PhSiH) | 693 - 1236 | A = 10¹⁴·⁰±⁰·⁴ s⁻¹ | Phenylsilane |

| Phenylsilane Thermal Decomposition (Channel 2: → PhH + SiH₂) | 693 - 1236 | A = 10¹³·⁹±⁰·² s⁻¹ | Phenylsilane |

| Trichlorosilane Dismutation (Direct) | 353 | (2.1 ± 0.1)·10⁻² | Trichlorosilane |

| Trichlorosilane Dismutation (Reverse) | 353 | 0.35 ± 0.02 | Trichlorosilane |

Note: Data presented is for analogous compounds to infer the potential reactivity of this compound. 'A' represents the pre-exponential factor from the Arrhenius equation.

Influence of Reaction Conditions on Rate Constants and Pathways

Reaction conditions play a critical role in directing the outcome of reactions involving phenyl- and halosilanes. Key factors include the choice of solvent, the presence and nature of catalysts, and the temperature.

Solvent Effects: The polarity of the solvent can significantly impact reaction rates. For example, in the phosphine-catalyzed activation of phenylsilane for the reduction of benzaldehyde, higher conversions are achieved in more polar solvents like acetonitrile and propylene carbonate. researchgate.net This suggests that reactions of this compound, which likely involve polar intermediates or transition states, will also be sensitive to solvent choice.

Catalysis: The hydrolysis and condensation of silanes are often catalyzed by acids or bases. For phenyltrichlorosilane, the rate of hydrolysis-condensation and the yield of products are strongly dependent on the concentration of hydrochloric acid in the reaction medium. nih.gov Similarly, Lewis bases are known to activate the Si-H bond in phenylsilane, facilitating reactions like hydrosilylation. researchgate.net

Temperature: In line with the Arrhenius equation, reaction rates generally increase with temperature. For the polymerization of alkoxysilanes, which involves hydrolysis and condensation steps analogous to those expected for this compound, higher temperatures are expected to improve the reaction rate.

Table 2: Effect of Solvent on Phosphine-Catalyzed Hydrosilylation of Benzaldehyde with Phenylsilane

| Solvent | Relative Dielectric Constant (εr) | Benzaldehyde Conversion (%) |

| Toluene | 2.4 | <5 |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 7 |

| Dimethyl Carbonate (DMC) | 3.1 | 16 |

| Acetonitrile (ACN) | 37.5 | 46 |

| Propylene Carbonate | 65.1 | 97 |

This data illustrates the significant influence of solvent polarity on a reaction involving phenylsilane, a principle applicable to this compound. Data sourced from studies on phosphine-catalyzed activation of phenylsilane. researchgate.net

Determination of Activation Parameters and Energy Barriers

Activation parameters, such as activation energy (Ea) and enthalpy of activation (ΔH‡), provide quantitative measures of the energy barriers to reaction. For the thermal decomposition of phenylsilane, the activation energies for the two primary dissociation pathways have been determined to be approximately 59.3 kcal/mol and 62.0 kcal/mol, respectively.

In the catalytic dismutation of chlorosilanes, the activation energies for the direct and reverse reactions of trichlorosilane have been found to be 36 kJ/mol and 29.6 kJ/mol, respectively. mdpi.com An activation energy value not exceeding 40 kJ/mol can indicate that the process rate is likely controlled by adsorption-desorption steps. mdpi.com These values provide a baseline for estimating the energy requirements for similar reactions involving this compound.

Table 3: Activation Parameters for Reactions of Phenylsilane and Related Halosilanes

| Reaction | Activation Energy (Ea) | Enthalpy of Vaporization (ΔHvap) | Reference Compound |

| Phenylsilane Thermal Decomposition (Channel 1) | 59.3 ± 2.1 kcal/mol | 34.8 kJ/mol | Phenylsilane |

| Phenylsilane Thermal Decomposition (Channel 2) | 62.0 ± 0.9 kcal/mol | 34.8 kJ/mol | Phenylsilane |

| Trichlorosilane Dismutation (Direct) | 36 kJ/mol | Not Applicable | Trichlorosilane |

| Trichlorosilane Dismutation (Reverse) | 29.6 kJ/mol | Not Applicable | Trichlorosilane |

Data for analogous compounds are presented to provide context for the potential energy barriers in reactions of this compound.

Radical Reaction Pathways in Silicon-Containing Systems

Silyl (B83357) radicals (R₃Si•) are important intermediates in a variety of chemical transformations. researchgate.net The Si-Br bonds in this compound are susceptible to homolytic cleavage under appropriate conditions (e.g., UV irradiation or in the presence of radical initiators), leading to the formation of silyl radicals and opening up radical-mediated reaction pathways.

Exploration of Radical Substitution Mechanisms (SR)

Radical substitution (SR) reactions involve a sequence of initiation, propagation, and termination steps. e-bookshelf.de In the context of this compound, an SR reaction could be initiated by the formation of a silyl radical, PhBr₂Si•.

Initiation: A radical initiator abstracts a bromine atom from PhSiBr₃, or the Si-Br bond undergoes homolysis.

Propagation: The generated silyl radical can then participate in a chain reaction. For example, it might abstract an atom from another molecule, generating a new radical which can then react with another molecule of this compound.

Termination: The reaction ceases when two radical species combine.

These radical substitution pathways are well-established for other organosilicon compounds and are crucial in processes such as radical-based reductions and polymerizations. uts.edu.au

Hydrogen Atom Transfer Processes in Silane-Mediated Reductions

Silanes, particularly those with Si-H bonds like phenylsilane, are excellent hydrogen atom donors in radical reactions. acs.orgnih.gov This process, known as Hydrogen Atom Transfer (HAT), is a key step in many silane-mediated reduction reactions. scripps.eduspringernature.com While this compound itself lacks a Si-H bond, its reactions can be influenced by or lead to species that participate in HAT.

For instance, in reactions where one or more bromine atoms are substituted by hydrogen, the resulting phenylbromosilane could then act as a hydrogen atom donor. The efficiency of HAT from silanes is a cornerstone of their use as radical-reducing agents in organic synthesis, often as less toxic alternatives to organotin hydrides. scripps.edu The mechanism typically involves the generation of a carbon-centered radical from an organic substrate, which then abstracts a hydrogen atom from the silane (B1218182) to give the reduced product and a silyl radical, propagating the radical chain. e-bookshelf.de

Catalytic Reaction Mechanisms Involving this compound or Related Silanes

Lewis Acid Catalysis in Organosilane Transformations

Lewis acid catalysis in the transformation of organosilanes, such as hydrosilanes and halosilanes, hinges on the activation of the silicon center or bonds connected to it, enhancing its reactivity toward nucleophiles. These transformations are fundamental in synthesizing a variety of organosilicon compounds.

The activation of silicon-hydride (Si-H) bonds in related hydrosilanes by Lewis acids is a key step in many reduction and hydrosilylation reactions. The general mechanism involves the coordination of the Lewis acid to the hydridic hydrogen of the Si-H bond. This interaction polarizes the bond, increasing the positive charge (δ+) on the silicon atom and conferring upon it the chemical properties of a silylium (B1239981) cation. This polarization makes the silicon center highly electrophilic and susceptible to nucleophilic attack, while also facilitating the transfer of a hydride ion to an electrophilic substrate.

This process can lead to the heterolytic cleavage of the Si-H bond. The Lewis acid abstracts the hydride, generating a transient silylium-like species ([R₃Si]⁺) and a complexed hydride ([LA-H]⁻). The highly reactive silylium species can then be attacked by a nucleophile, while the hydride complex delivers the hydride to an electrophile, such as a carbonyl group. Strong Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃) are particularly effective in this activation, capable of mediating hydride transfer from the silane to a substrate.

While this compound does not possess a Si-H bond, the principle of Lewis acid activation of the silicon center is still relevant. For halosilanes, the Lewis acid can coordinate to a halogen atom, withdrawing electron density and making the silicon atom more electrophilic. This enhanced electrophilicity significantly increases its susceptibility to nucleophilic substitution reactions.

Table 1: Lewis Acids in Organosilane Activation

| Lewis Acid | Role in Activation | Key Intermediates |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Abstracts a hydride from a Si-H bond, generating a highly reactive silylium cation. | [R₃Si]⁺[HB(C₆F₅)₃]⁻ |

| Aluminum Trichloride (AlCl₃) | Activates Si-H bonds for hydrosilylation of olefins through the formation of hydroalane species. | Hydroalane intermediates |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Promotes cleavage of Si-O bonds and can activate Si-Halogen bonds. | Silylium-like species |

Water and silanols can play crucial roles in the catalytic cycles of organosilane transformations, acting as either reactants, catalysts, or mediators. In the presence of Lewis acids, these species can participate in cycles that lead to hydrolysis or condensation products.

A proposed catalytic cycle for the hydrolysis of a silane can be initiated by the activation of the silane by a Lewis acid. For a hydrosilane, this involves the polarization of the Si-H bond as described previously. For a halosilane like this compound, the Lewis acid would activate a Si-Br bond. Following this activation, a water molecule acts as a nucleophile, attacking the electrophilic silicon center. This attack, followed by the elimination of a bromide and deprotonation, results in the formation of a silanol (B1196071) (e.g., dibromo(phenyl)silanol) and regenerates the active catalytic species.

Silanols themselves can participate in subsequent catalytic cycles. For instance, a silanol can act as a nucleophile, attacking another activated silane molecule. This step leads to the formation of a siloxane (Si-O-Si) bond through a condensation reaction. These water- or silanol-mediated pathways are fundamental to the synthesis of silicones and other polysiloxanes from organosilane precursors. The pH of the medium significantly influences the reaction mechanism; in acidic conditions, the silanol is protonated, making the silicon atom more electrophilic and prone to attack by neutral nucleophiles like water or another silanol.

Transition Metal-Catalyzed Processes in Silicon-Carbon Bond Formation and Reduction

Transition metal complexes are highly effective catalysts for a variety of reactions involving organosilanes, including the formation of silicon-carbon bonds and the reduction of organic functional groups. These processes often exhibit high efficiency and selectivity under mild conditions.

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as an alkene or alkyne, to form an organosilane. This reaction is one of the most significant applications of transition metal catalysis in organosilicon chemistry. The most widely accepted mechanism for hydrosilylation catalyzed by late transition metals like platinum is the Chalk-Harrod mechanism . wikipedia.org

The key steps of the Chalk-Harrod mechanism are:

Oxidative Addition: The hydrosilane (e.g., a related phenylsilane) oxidatively adds to the low-valent metal center (M⁰), breaking the Si-H bond and forming a metal-hydride (M-H) and a metal-silyl (M-Si) bond, resulting in a M²⁺ species. wikipedia.orglibretexts.org

π-Complex Formation and Insertion: The unsaturated substrate (e.g., an alkene) coordinates to the metal center. This is followed by the migratory insertion of the alkene into the M-H bond. This step typically proceeds in an anti-Markovnikov fashion, with the hydrogen adding to the more substituted carbon. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the C-Si bond from the resulting alkyl-silyl metal complex. wikipedia.orglibretexts.org This step forms the desired alkylsilane product and regenerates the catalytically active M⁰ species, which can re-enter the catalytic cycle.

A variation of this process is the modified Chalk-Harrod mechanism , where the alkene inserts into the M-Si bond rather than the M-H bond. acs.orgresearchgate.net This alternative pathway is often invoked to explain the formation of vinylsilane byproducts. acs.org The preferred pathway can depend on the specific catalyst, silane, and substrate used. acs.orgshokubai.org

Table 2: Comparison of Hydrosilylation Mechanisms

| Mechanism | Key Insertion Step | Primary Product |

| Chalk-Harrod | Alkene inserts into the Metal-Hydride (M-H) bond. wikipedia.orgacs.org | Alkylsilane (anti-Markovnikov) |

| Modified Chalk-Harrod | Alkene inserts into the Metal-Silyl (M-Si) bond. acs.orgresearchgate.net | Vinylsilane or Alkylsilane |

Organosilanes, particularly hydrosilanes, are effective reducing agents for the transition metal-catalyzed deoxygenation of carbonyls and alcohols, and the dehalogenation of organic halides.

In deoxygenation reactions, the silane serves as the hydride source. A common mechanistic pathway involves the activation of the substrate by the metal catalyst. For example, in the deoxygenation of an alcohol, the metal may coordinate to the oxygen atom. The silane then transfers a hydride to the metal center, which in turn reduces the C-O bond. For benzylic alcohols, a titanium-based catalyst like Cp₂TiCl₂ can be used, where the silane acts as both the hydrogen donor and the agent to regenerate the active catalytic species. rsc.org In many cases, the reaction proceeds through the formation of a silyl ether intermediate, which is subsequently cleaved.

Dehalogenation reactions can proceed through several mechanistic pathways depending on the catalyst and substrate. One common pathway involves the oxidative addition of the organic halide (R-X) to a low-valent metal center, forming an alkyl-metal-halide complex. The organosilane then acts as a hydride donor to this complex, often through transmetalation or direct reaction, leading to a metal-hydride species. Subsequent reductive elimination of R-H yields the dehalogenated product and regenerates the catalyst.

Alternatively, some dehalogenation reactions can proceed via radical mechanisms. organic-chemistry.orgnih.gov A metal catalyst or photoredox catalyst can initiate the formation of a silyl radical from the organosilane. nih.gov This silyl radical can then abstract a halogen atom from the organic halide, generating an alkyl radical. nih.gov This alkyl radical subsequently abstracts a hydrogen atom from another molecule of the silane, propagating a radical chain reaction and yielding the alkane product. organic-chemistry.org

Proposed Mechanisms for Hydrogen Generation from Hydrosilanes

The generation of hydrogen from hydrosilanes, such as phenylsilane, is a reaction of significant interest, and various mechanisms have been proposed, particularly in the context of metal-free catalysis. One prominent proposed mechanism for the hydrolysis of phenylsilane involves catalysis by an organic amine in the presence of water. google.com This process is initiated by the reaction of the amine, for example, n-octylamine, with water, which results in the formation of hydroxide anions (OH⁻) and the corresponding ammonium cations. google.com The highly nucleophilic hydroxide anion then attacks the silicon-hydrogen (Si-H) bond of the hydrosilane. google.com This nucleophilic attack on the silicon center leads to the formation of a silicon-hydroxyl (Si-OH) group and the release of a hydride anion (H⁻). google.com Subsequently, the hydride anion readily reacts with a proton from the ammonium cation, regenerating the amine catalyst and producing molecular hydrogen (H₂). google.com

In metal-catalyzed systems, which provide a comparative context, the activation of the Si-H bond is a crucial step. researchgate.net Two primary pathways are generally considered for the splitting of the Si-H bond: oxidative addition and heterolytic splitting. researchgate.net While the former involves the formal oxidation of the metal center, the latter, often referred to as the Luo-Crabtree mechanism, involves the coordination of the silane to the metal center via the Si-H bond, followed by a nucleophilic attack of an alcohol or water on the silicon atom. researchgate.net

Another avenue for hydrogen generation involves the dehydrocoupling of silanes with various proton sources like amines, phenols, thiols, and carboxylic acids. In a metal-free approach, this can be catalyzed by a Lewis acidic phosphonium salt. pnas.org The proposed mechanism involves the activation of the Si-H bond by the electrophilic catalyst. pnas.org This is followed by a backside attack of the nucleophile (from the amine, phenol, etc.) on the silicon center, leading to a transient hypervalent silicon species. pnas.org This intermediate contains both a hydridic (Si-H) and a protic hydrogen, facilitating the elimination of dihydrogen. pnas.org

A radical-based mechanism has also been explored for the reaction of phenyl radicals with silane, which leads to the formation of phenylsilane and a hydrogen atom. chemrxiv.org This proceeds through a trigonal bipyramidal transition state where the silicon atom is penta-coordinated. chemrxiv.org While this reaction describes the formation of a C-Si bond rather than direct H₂ generation from a hydrosilane, it highlights the diverse reactivity of the Si-H bond.

The following table summarizes the key aspects of different proposed mechanisms for reactions at the Si-H bond of hydrosilanes leading to or involving hydrogen.

| Catalytic System | Proposed Mechanism | Key Intermediates/Transition States | Products |

| Organic Amine/Water | Nucleophilic attack of OH⁻ on Si-H bond, followed by reaction of H⁻ with protonated amine. google.com | Pentacoordinate silicon intermediate, Hydride anion (H⁻) | Silanol, Dihydrogen (H₂) |

| Lewis Acidic Phosphonium Salt | Activation of Si-H by Lewis acid, followed by nucleophilic attack and elimination. pnas.org | Hypervalent silicon species | Silylated amine/ether/thioether, Dihydrogen (H₂) |

| Phenyl Radical | Radical substitution at the silicon center. chemrxiv.org | Trigonal bipyramidal transition state | Phenylsilane, Hydrogen atom |

Metal-Free Catalysis in Silane Chemistry

The field of silane chemistry has seen a growing interest in metal-free catalytic systems, driven by the desire for more sustainable and cost-effective chemical transformations. These systems often employ organic molecules as catalysts to activate the silicon-hydrogen or other silicon-element bonds.

Organic amines can serve as effective catalysts for the reactions of hydrosilanes. As discussed in the context of hydrogen generation, amines can facilitate the hydrolysis of phenylsilane. google.com A proposed mechanism involves the in-situ generation of hydroxide ions from the reaction of the amine with water. google.com The hydroxide ion then acts as the primary nucleophile, attacking the silicon center of the silane. google.com This type of catalysis is particularly relevant for halosubstituted phenylsilanes like this compound, where the electron-withdrawing halogen atoms would render the silicon atom more electrophilic and thus more susceptible to nucleophilic attack.

The table below outlines the proposed steps in the amine-catalyzed hydrolysis of a phenylsilane.

| Step | Description | Reactants | Products |

| 1 | Amine reacts with water to generate hydroxide and ammonium ions. google.com | Amine, Water | Hydroxide ion, Ammonium ion |

| 2 | Nucleophilic attack of the hydroxide ion on the silicon atom of the phenylsilane. google.com | Phenylsilane, Hydroxide ion | Pentacoordinate silicon intermediate |

| 3 | Release of a hydride anion and formation of a silanol. google.com | Pentacoordinate silicon intermediate | Phenylsilanol, Hydride ion |

| 4 | Reaction of the hydride anion with the ammonium ion to produce hydrogen gas and regenerate the amine catalyst. google.com | Hydride ion, Ammonium ion | Dihydrogen, Amine |

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in a wide range of chemical reactions, including those involving silanes. nih.gov While many applications involve NHCs as ligands for transition metals, their ability to act as nucleophiles and Lewis bases allows them to directly initiate reactions at silicon centers. researchgate.net

In the context of silane chemistry, NHCs can activate hydrosilanes. For instance, cobalt(I) complexes bearing different NHC ligands have shown distinct selectivity in catalyzing the reaction of alkenes with diphenylsilane (B1312307), leading to either hydrosilylation or hydrogenation of the alkene. researchgate.net The steric and electronic properties of the NHC ligand play a crucial role in determining the reaction outcome. researchgate.net Although this example involves a metal, it underscores the significant influence of the NHC in the catalytic cycle.

The general principle of NHC-initiated processes at a silicon center, such as in this compound, would likely involve the nucleophilic attack of the carbene carbon on the electrophilic silicon atom. This would lead to the formation of a zwitterionic adduct, which could then participate in subsequent reactions. For this compound, the highly electrophilic nature of the silicon atom, enhanced by the three bromine atoms, would make it a prime target for nucleophilic attack by an NHC.

The following table provides a generalized overview of the potential role of NHCs in initiating reactions with silanes.

| Role of NHC | Description | Potential Intermediate with this compound |

| Nucleophilic Activation | The NHC directly attacks the silicon center, forming a zwitterionic adduct and increasing the reactivity of the remaining bonds to silicon. | [Ph(Br)₂Si-NHC]⁺Br⁻ |

| Lewis Base Catalysis | The NHC can act as a Lewis base to activate other reagents in the reaction mixture, which then react with the silane. | - |

Electrophilic and Nucleophilic Substitution Reactions at Silicon Centers

The silicon center in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, though the nature of these reactions differs.

Electrophilic Substitution:

Electrophilic substitution primarily targets the phenyl ring of this compound. The silyl group is a powerful directing group in electrophilic aromatic substitution. almerja.com Reactions of aryl silanes with electrophiles under Friedel-Crafts conditions typically result in ipso-substitution, where the electrophile replaces the silyl group at the same position on the aromatic ring. almerja.com This high selectivity is attributed to the stabilization of the intermediate carbocation by the silicon atom in the β-position. almerja.com The cleavage of the weakened carbon-silicon bond by a nucleophile then leads directly to the ipso-substituted product. almerja.com

The general mechanism for electrophilic ipso-substitution on a phenylsilane is as follows:

Attack by the electrophile: The electrophile attacks the aromatic ring at the carbon atom bonded to the silicon group.

Formation of a stabilized carbocation: A cationic intermediate is formed, which is stabilized by the β-silicon effect.

Departure of the silyl group: A nucleophile assists in the cleavage of the C-Si bond, leading to the final substituted product.

Nucleophilic Substitution:

Nucleophilic substitution occurs at the silicon center of this compound, involving the displacement of the bromide leaving groups. Nucleophilic substitution at silicon is a common and versatile reaction type in organosilicon chemistry. libretexts.org The mechanism of these reactions can vary, but they often proceed through a pentacoordinate intermediate or transition state. ksu.edu.sa

For a tetracoordinate silicon compound like this compound, a nucleophile will attack the electrophilic silicon atom. The presence of three bromine atoms, which are good leaving groups, facilitates this process. The reaction can proceed with either inversion or retention of configuration at the silicon center, depending on the nature of the nucleophile, the leaving group, and the reaction conditions. libretexts.orglibretexts.org

The general steps for a nucleophilic substitution reaction at the silicon center of this compound can be summarized as:

Nucleophilic attack: The nucleophile attacks the silicon atom.

Formation of a pentacoordinate intermediate/transition state: A trigonal bipyramidal intermediate or transition state is formed.

Departure of the leaving group: One of the bromide ions is expelled, leading to the formation of the substituted product.

The table below compares the key features of electrophilic and nucleophilic substitution reactions in the context of this compound.

| Reaction Type | Site of Attack | Key Feature | Typical Outcome |

| Electrophilic Substitution | Phenyl ring (at the carbon bonded to Si) | ipso-Substitution, β-silicon effect almerja.com | Replacement of the -SiBr₃ group with the electrophile |

| Nucleophilic Substitution | Silicon atom | Formation of a pentacoordinate intermediate/transition state ksu.edu.sa | Replacement of one or more bromine atoms with the nucleophile |

Spectroscopic Characterization Methodologies for Tribromo Phenyl Silane and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of Tribromo(phenyl)silane in solution. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, NMR provides a detailed map of the molecular connectivity and the chemical environment of each atom.

Due to the limited availability of direct spectroscopic data for this compound, data from its close analog, Phenyltrichlorosilane, is often used for comparative analysis. The substitution of chlorine with bromine primarily influences the electronic environment and thus the chemical shifts, but the general spectral patterns remain comparable.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a phenylsilane (B129415), the protons on the phenyl group typically appear as a complex multiplet in the aromatic region of the spectrum. For Phenyltrichlorosilane, these signals are observed in the range of 7.4 to 8.0 ppm. nih.govguidechem.comchemicalbook.com The protons are subject to coupling with adjacent protons on the ring, leading to the multiplet pattern. The specific chemical shifts of the ortho, meta, and para protons can sometimes be resolved, providing further structural detail. For this compound, a similar pattern is expected, with the phenyl protons resonating in the aromatic region, though the precise chemical shifts may be slightly altered due to the differing electronegativity and magnetic anisotropy of bromine compared to chlorine.

Interactive Data Table: ¹H NMR Data for Analogous Phenylhalosilanes

| Compound | Solvent | Chemical Shift (δ) for Phenyl Protons (ppm) | Multiplicity |

| Phenyltrichlorosilane | CDCl₃ | ~7.4 - 8.0 | Multiplet |

Data is for the analogous compound Phenyltrichlorosilane and serves as a reference. nih.govguidechem.comguidechem.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. For Phenyltrichlorosilane, distinct signals are observed for the different carbons of the phenyl ring. nih.govguidechem.com The carbon atom directly attached to the silicon atom (the ipso-carbon) is significantly influenced by the silicon and halogen substituents and typically appears at a different chemical shift compared to the other aromatic carbons. The ortho, meta, and para carbons also exhibit distinct signals, usually in the 128-135 ppm range. In the case of this compound, the chemical shifts of the phenyl carbons would be similarly located in the aromatic region, with the ipso-carbon showing a characteristic shift influenced by the SiBr₃ group.

Interactive Data Table: ¹³C NMR Data for Analogous Phenylhalosilanes

| Compound | Solvent | Chemical Shift (δ) for ipso-Carbon (ppm) | Chemical Shift (δ) for other Phenyl Carbons (ppm) |

| Phenyltrichlorosilane | CDCl₃ | ~132.1 | ~128.3, ~130.5, ~134.2 |

Data is for the analogous compound Phenyltrichlorosilane and serves as a reference. nih.govguidechem.com

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Silicon Environment Elucidation

²⁹Si NMR spectroscopy is a powerful technique for directly probing the silicon environment. huji.ac.il The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to the silicon atom. huji.ac.il For Phenyltrichlorosilane, the ²⁹Si NMR signal typically appears at approximately -13 ppm relative to tetramethylsilane (B1202638) (TMS). nih.gov The substitution of chlorine atoms with the less electronegative but heavier bromine atoms in this compound is expected to cause a downfield shift (to a less negative or more positive value). For comparison, the ²⁹Si chemical shift of Phenylsilane (PhSiH₃) is approximately -60 ppm. spectrabase.comnih.gov The significant downfield shift in the halophenylsilanes is due to the electron-withdrawing effect of the halogen atoms.

Interactive Data Table: ²⁹Si NMR Chemical Shifts for Phenylsilane Derivatives

| Compound | Chemical Shift (δ) (ppm) |

| Phenylsilane (PhSiH₃) | ~ -60 |

| Phenyltrichlorosilane (PhSiCl₃) | ~ -13 |

| This compound (PhSiBr₃) | Expected to be downfield of -13 ppm |

Reference data from analogous compounds is used to predict the spectral region for this compound. nih.govspectrabase.comnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the phenyl group and the silicon-bromine bonds. The phenyl group gives rise to several characteristic bands:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. amazonaws.com

C=C stretching: Aromatic ring C=C stretching vibrations result in a series of bands in the 1400-1600 cm⁻¹ region. amazonaws.com

C-H bending: Out-of-plane C-H bending vibrations are also characteristic and appear in the 690-900 cm⁻¹ range. amazonaws.com

The most distinctive feature for identifying the halosilane moiety is the silicon-halogen stretching vibration. The Si-Br stretching vibrations are expected at lower frequencies than Si-Cl stretches due to the greater mass of the bromine atom. While Si-Cl stretches in Phenyltrichlorosilane are found around 600 cm⁻¹, the Si-Br stretches in this compound are expected in the region of 400-500 cm⁻¹. amazonaws.comnist.govwikipedia.org

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| Aromatic C-H Bend (out-of-plane) | 690 - 900 | Strong |

| Si-Ph Stretch | ~1100 - 1130 | Strong |

| Si-Br Stretch | ~400 - 500 | Strong |

Frequency ranges are based on general spectroscopic principles and data from analogous compounds like Phenyltrichlorosilane and brominated compounds. amazonaws.comnist.govwikipedia.orgthermofisher.comthermofisher.com

Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS) for Analogous Structures

Raman spectroscopy provides complementary information to FTIR. In Raman spectra, non-polar bonds and symmetric vibrations often produce strong signals. For this compound, the symmetric stretching vibrations of the phenyl ring are typically strong. The Si-Br symmetric stretch would also be expected to be Raman active.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can dramatically enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. youtube.com While direct SERS studies on this compound are not widely reported, the technique has been successfully applied to analogous aromatic structures. researchgate.netscirp.org For a molecule like this compound, adsorption onto a SERS-active substrate would likely occur via the phenyl ring's π-system. This interaction would lead to a significant enhancement of the vibrational modes of the phenyl group, allowing for detection at very low concentrations. scirp.org The enhancement is attributed to both electromagnetic effects from localized surface plasmons on the metal nanoparticles and chemical effects involving charge-transfer between the molecule and the metal surface. youtube.com SERS can provide insights into the orientation of the molecule on the surface.

Mass Spectrometry (MS) for Molecular Structure Confirmation.nih.gov

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it serves as a primary tool for confirming its molecular weight and providing evidence of its structural integrity through characteristic fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS).nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile compounds like phenylsilanes. psu.edunih.govgcms.cz In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. dss.go.th

The mass spectrometer then ionizes the separated molecules, most commonly through electron ionization (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum displays the mass-to-charge ratio of the parent molecular ion and its various fragments. The fragmentation pattern is a molecular fingerprint that helps in structural elucidation. For this compound, key fragments would arise from the cleavage of the Si-Br and Si-C bonds.

Recent studies on compounds containing the dimethyl(phenyl)silyl group using high-resolution Orbitrap GC-MS have noted the appearance of unexpected ion peaks due to gas-phase reactions with residual water within the C-trap of the mass spectrometer. researchgate.netwiley.comnih.gov These reactions can lead to water adduction or the loss of a phenyl group, which must be considered during spectral interpretation. wiley.comnih.gov

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| Fragment Ion | Formula | Description |

|---|---|---|

| [M]+ | [C₆H₅Br₃Si]+ | Molecular Ion |

| [M-Br]+ | [C₆H₅Br₂Si]+ | Loss of a bromine atom |

| [M-C₆H₅]+ | [Br₃Si]+ | Loss of the phenyl group |

| [C₆H₅Si]+ | [C₆H₅Si]+ | Phenylsilyl cation |

This table is illustrative and based on general fragmentation principles of organosilicon halides.

Electrospray Ionization Mass Spectrometry (ESI-MS).nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of less volatile, thermally labile, or polar compounds, including organometallic reaction intermediates. uvic.ca Unlike GC-MS, ESI-MS analyzes samples directly from a solution, making it a powerful tool for monitoring reactions in real-time. uvic.carsc.org

In the context of phenylsilane derivatives, ESI-MS has been instrumental in studying the mechanisms of catalytic reactions. For example, it has been used to investigate the fluoride-mediated rearrangement of phenylfluorosilanes, which are key steps in Hiyama cross-coupling reactions. uvic.ca This technique allows for the detection of transient, charged intermediates that would be undetectable by other methods. For derivatives of this compound involved in solution-phase synthesis or catalysis, ESI-MS can provide direct evidence for proposed mechanistic pathways by observing the catalytic species and intermediates. uvic.caacs.org

X-ray Diffraction (XRD) for Solid-State Structural Elucidation.nih.gov

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's chemical and physical properties.

For a crystalline compound like this compound, XRD analysis would reveal:

The geometry around the central silicon atom, confirming its tetrahedral coordination.

The exact Si-Br and Si-C bond lengths and the C-Si-Br and Br-Si-Br bond angles.

The orientation of the phenyl group relative to the silylium (B1239981) moiety.

The packing of molecules within the crystal lattice and any significant intermolecular forces.

While a specific, publicly available crystal structure for this compound was not identified in the search, the Crystallography Open Database (COD) contains entries for related compounds like phenylsilane. nih.gov Furthermore, structural analyses of complex silylated ligands have been reported, demonstrating the power of XRD in elucidating the intricate structures of organosilicon compounds. researchgate.netiucr.org

Table 2: Representative Crystallographic Data for a Related Organosilicon Compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.7763 (2) |

| b (Å) | 9.4409 (3) |

| c (Å) | 21.2951 (6) |

| α (°) | 96.762 (1) |

| β (°) | 92.198 (1) |

| γ (°) | 90.552 (1) |

Data shown is for 3-Bromo-2,2-bis(bromomethyl)propan-1-ol, illustrating typical parameters obtained from an XRD experiment. researchgate.net

Advanced Spectroscopic and Analytical Techniques

Beyond the core methods of MS and XRD, other spectroscopic techniques provide deeper insights into the surface chemistry and electronic nature of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. aip.org XPS has been used to characterize the surface of materials treated with silanes, confirming the presence and chemical nature of the silicon-containing layer. proquest.com

For this compound, an XPS spectrum would show characteristic peaks for Silicon (Si 2p), Carbon (C 1s), and Bromine (Br 3d). The precise binding energy of these photoelectrons is sensitive to the local chemical environment, allowing for the differentiation of chemical states. For instance, the Si 2p binding energy would confirm the presence of Si-C and Si-Br bonds, and would be distinct from elemental silicon (approx. 99-100 eV) or silicon dioxide (approx. 103-104 eV). aip.orgxpsfitting.comthermofisher.com

Table 3: Expected Core-Level Binding Energies (eV) for this compound in XPS

| Element | Orbital | Expected Binding Energy (eV) | Chemical Environment |

|---|---|---|---|

| Silicon | Si 2p | ~101-102 | Phenyl-Si-Br₃ |

| Carbon | C 1s | ~284.8 | C-C/C-H (Phenyl Ring) |

| Carbon | C 1s | ~285.5-286 | C-Si |

| Bromine | Br 3d | ~70-71 | Si-Br |

Values are estimates based on typical binding energies for similar functional groups and may vary depending on instrument calibration and sample charging. xpsfitting.comthermofisher.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophore is the phenyl group. The absorption of UV light excites electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy orbitals (π* orbitals).

The UV-Vis spectrum of a phenylsilane is dominated by transitions associated with the benzene (B151609) ring. researchgate.net Benzene itself exhibits a strong absorption band (the E₂ band) around 204 nm and a weaker, structured band (the B band) around 254 nm. The attachment of a silyl (B83357) group (-SiBr₃) to the phenyl ring acts as an auxochrome, which can cause a shift in the wavelength of maximum absorption (λmax) and an increase in the absorption intensity. This is due to the interaction of the silicon's d-orbitals with the π-system of the phenyl ring. The bromine atoms, being electronegative, will also influence the electronic transitions. The more conjugated a system is, the longer the wavelength of its maximum absorption. youtube.com

Table 4: Representative UV-Vis Absorption Maxima (λmax) for Phenyl Compounds

| Compound | λmax (nm) | Transition |

|---|---|---|

| Benzene | 204, 254 | π → π* |

| Toluene | 207, 261 | π → π* |

| Phenylsilane | 217, 265 (estimated) | π → π* |

| Poly(methyl phenyl silane) | ~330 | π → π* |

Values are approximate and can vary with solvent. The value for Phenylsilane is an estimate based on substituent effects. The value for the polymer shows a significant red-shift due to extended conjugation. researchgate.netnist.gov

Computational and Theoretical Studies on Tribromo Phenyl Silane and Silicon Phenyl Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules with high accuracy. rsc.org It is particularly valuable for systems containing heavier elements like silicon.

DFT calculations are employed to understand the distribution of electrons within a molecule, which governs its bonding, reactivity, and spectroscopic properties. Studies on a series of phenylsilanes (Ph₄₋ₙSiHₙ, where Ph is phenyl) have provided fundamental insights into the electronic structure of the silicon-phenyl bond. researchgate.net

By analyzing the calculated density of states (DOS), researchers can determine the contributions of different atomic orbitals to the molecular orbitals (MOs). In phenylsilanes, the energy structure is largely defined by the system of energy levels from the phenyl ligands, which are weakly perturbed by interaction with the valence atomic orbitals of the central silicon atom. researchgate.net The X-ray emission SiKβ spectra, which reflect the distribution of Si 3p electronic states, show that as the number of phenyl groups increases, the contribution from the interaction of silicon and hydrogen atomic orbitals decreases. researchgate.net

Table 1: Key Findings from DFT Analysis of Phenylsilanes

| Feature | Observation in Phenylsilane (B129415) Series (Ph₄₋ₙSiHₙ) | Implication for Tribromo(phenyl)silane |

| Energy Structure | Primarily determined by the energy levels of the phenyl ligands. researchgate.net | The phenyl group's electronic levels will be a dominant feature. |

| Si 3p States | Contribution to MOs is clearly identifiable in SiKβ spectra. researchgate.net | The Si 3p orbitals are crucial for bonding with the phenyl group and bromine atoms. |

| Orbital Interaction | Interaction between silicon and hydrogen AOs decreases as phenyl groups increase. researchgate.net | Strong interaction is expected between Si 3p and Br 4p orbitals. |

| Electron Density | Phenyl groups influence the distribution of electron density on the silicon atom. researchgate.net | The three bromine atoms will significantly polarize the silicon center. |

Computational methods are essential for determining the three-dimensional structure of molecules. For a molecule like this compound, this involves finding the most stable arrangement of its atoms, a process known as geometry optimization. DFT calculations can predict bond lengths, bond angles, and torsion angles with high accuracy. uctm.edu

Conformational analysis involves exploring the potential energy surface (PES) of the molecule to identify stable conformers (energy minima) and the transition states that separate them. bashgmu.ru For this compound, a key conformational aspect is the rotation of the phenyl group around the Si-C bond. DFT calculations can determine the energy barriers for this rotation. The geometry around the silicon atom, which is expected to be tetrahedral, can also be precisely characterized. Studies on similar substituted molecules have shown that DFT can successfully predict the preferred conformation, such as the equatorial orientation of a phenyl substituent in a dioxane ring. bashgmu.ru

This analysis helps in understanding the molecule's shape and how it might interact with other molecules. The optimized geometry serves as the starting point for more complex calculations, such as reaction mechanisms and molecular dynamics simulations. researchgate.net

Table 2: Calculated Geometrical Parameters for Phenylsilane (Analogue for this compound)

| Parameter | Calculated Value (Phenylsilane) | Expected Trend in this compound |

| Si-C Bond Length | ~1.85 Å | Likely to be similar, possibly slightly altered by electronic effects of Br. |

| C-C Bond Lengths (Aromatic) | ~1.40 Å | Largely unaffected. |

| Si-H Bond Length | ~1.49 Å | Replaced by Si-Br bonds (~2.23 Å). |

| ∠C-Si-C Angle | N/A | ∠C-Si-Br and ∠Br-Si-Br angles will be close to tetrahedral (109.5°). |

| Phenyl Rotation Barrier | Low | The barrier may be slightly higher due to steric interactions with bulky bromine atoms. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate steps of a chemical reaction. nih.gov It allows chemists to visualize the transformation from reactants to products, identify short-lived intermediates, and understand the energetic factors that control the reaction's speed and outcome.

A critical aspect of understanding a reaction mechanism is identifying the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate this fleeting structure, which cannot be isolated experimentally. A combined experimental and theoretical investigation into the reaction of a phenyl radical with silane (B1218182) (SiH₄) provides a clear example of this capability. escholarship.orgchemrxiv.org

In this study, electronic structure calculations revealed that the formation of phenylsilane (C₆H₅SiH₃) proceeds through a radical substitution mechanism. escholarship.org The key step involves the formation of a trigonal bipyramidal transition state where the new silicon-carbon bond forms concurrently with the breaking of a silicon-hydrogen bond. chemrxiv.org Mapping the reaction pathway by calculating the energy at various points along the reaction coordinate confirms that this TS connects the reactants to the products in a single, concerted step. chemrxiv.org This type of detailed mapping is crucial for distinguishing between different possible mechanisms, such as stepwise versus concerted pathways. uhmreactiondynamics.org

Table 3: Characteristics of the Computationally Identified Transition State in the Phenyl + Silane Reaction

| Feature | Description | Reference |

| Geometry | Trigonal bipyramidal structure around the silicon atom. | chemrxiv.org |

| Mechanism | Concerted, one-step process involving simultaneous Si-C bond formation and Si-H bond rupture. | chemrxiv.org |

| Reaction Type | Radical substitution (Sᵣ) at a tetracoordinated silicon atom. | escholarship.orguhmreactiondynamics.org |

| Significance | Demonstrates a viable substitution pathway that competes with hydrogen abstraction. | escholarship.org |

Once a reaction pathway and its transition state have been identified, computational chemistry can be used to calculate the associated energy changes. The activation energy (Ea) is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. libretexts.orgyoutube.com The Gibbs free energy of reaction (ΔG) determines the thermodynamic feasibility and position of equilibrium.

In the phenyl radical plus silane system, calculations showed that replacing a central carbon atom (as in methane) with silicon dramatically lowers the activation barrier for the radical substitution reaction by as much as 131 kJ mol⁻¹. chemrxiv.org This significant reduction makes the substitution pathway in the silane system much more competitive with the alternative hydrogen abstraction channel. escholarship.org Such calculations are vital for predicting how changes in molecular structure, like substituting hydrogen with bromine in this compound, will affect reactivity. The electron-withdrawing nature of the bromine atoms in this compound would be expected to influence the stability of transition states and thus alter the activation energies for its reactions.

Table 4: Comparison of Calculated Activation Barriers (kJ mol⁻¹)

| Reaction System | Substitution Barrier (Ea) | Hydrogen Abstraction Barrier (Ea) | Key Finding |

| Phenyl radical + Methane (CH₄) | High (~159 kJ mol⁻¹) | Lower (~63 kJ mol⁻¹) | Abstraction is strongly favored. uhmreactiondynamics.org |

| Phenyl radical + Silane (SiH₄) | Low (~28 kJ mol⁻¹) | Comparable (~35 kJ mol⁻¹) | Substitution becomes a competitive pathway. escholarship.orgchemrxiv.org |

Molecular Dynamics Simulations to Explore Reaction Dynamics

While DFT calculations on stationary points (reactants, products, transition states) provide crucial energetic information, molecular dynamics (MD) simulations offer a view of the system's evolution over time. rsc.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the actual atomic motions during a reaction. osti.gov

In the context of the phenyl-silane reaction, quasi-classical trajectory (QCT) calculations, a type of MD simulation, were used to bridge the gap between experimental observations of reaction dynamics and the theoretical understanding of the potential energy surface. chemrxiv.org These simulations model the collision between the phenyl radical and the silane molecule and track the subsequent atomic movements. uhmreactiondynamics.org

By running many such trajectories, researchers can predict outcomes like the angular distribution of the products (i.e., whether they are scattered forward or backward relative to the reactant approach) and how the reaction energy is partitioned among the products' translational, vibrational, and rotational modes. This provides a much deeper understanding of the reaction dynamics than static calculations alone can offer and is essential for interpreting detailed experimental results from techniques like crossed molecular beams. chemrxiv.org Similar MD simulations could be applied to reactions involving this compound to understand how its greater mass and different potential energy surface affect the collision dynamics. physchemres.org

Development of Predictive Models for Reactivity and Selectivity

The development of robust predictive models for the reactivity and selectivity of organosilicon compounds is a important goal in computational and theoretical chemistry. While specific, dedicated predictive models for this compound are not extensively documented in publicly available literature, the principles and methodologies for creating such models are well-established within the broader field of silicon-phenyl systems. These models are crucial for accelerating catalyst design, optimizing reaction conditions, and understanding complex reaction mechanisms without the need for exhaustive experimental screening. The primary approaches for developing these predictive frameworks include Quantitative Structure-Activity Relationship (QSAR) models, models derived from Density Functional Theory (DFT) calculations, and emerging machine learning techniques.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models represent a statistical approach to developing predictive tools. These models correlate variations in the chemical structure of a series of compounds with changes in a specific endpoint, such as reaction rate or selectivity. For a compound like this compound, a QSAR model would be built upon a dataset of related substituted phenylsilanes.

The core of a QSAR model lies in the molecular descriptors, which are numerical representations of the chemical's properties. For silicon-phenyl systems, these descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic environment of the molecule. For instance, the Hammett parameter (σ) of the substituents on the phenyl ring can describe their electron-donating or electron-withdrawing nature. In the case of this compound, the three bromine atoms would significantly influence the electronic properties of the silicon center.

Steric Descriptors: These describe the size and shape of the molecule. The Taft steric parameter (Es) or other geometric calculations can be used to model how the bulk of the substituents affects the approach of reactants to the silicon center.

Lipophilic Descriptors: These relate to the compound's solubility and partitioning behavior. The logarithm of the octanol-water partition coefficient (logP) is a common descriptor in this category.

Once a relevant set of descriptors is chosen, a mathematical model is generated, often using multiple linear regression or more advanced statistical methods like partial least squares. acs.org This model can then be used to predict the reactivity or selectivity of new, untested compounds. QSAR models have been successfully applied to predict the selectivity of antimicrobial peptides based on properties like lipophilicity and charge, demonstrating the power of this approach in correlating structure with function. nih.gov

Illustrative QSAR Descriptor Data for Substituted Phenylsilanes

| Compound | Hammett Parameter (σ_para) | Taft Steric Parameter (Es) | Predicted Relative Reactivity |

|---|---|---|---|

| Phenylsilane | 0.00 | 0.00 | 1.00 |

| Trichloro(phenyl)silane | 0.23 (for Cl) | -0.97 (for Cl) | Hypothetical Value |

| This compound | 0.23 (for Br) | -1.16 (for Br) | Hypothetical Value |

| Trimethyl(phenyl)silane | -0.17 | -1.24 | Hypothetical Value |

This table is for illustrative purposes only and does not represent actual experimental or fully calculated data for this specific predictive model.

Models from Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of mechanistic chemistry, allowing for the detailed study of reaction pathways and the prediction of reactivity and selectivity from first principles. For a compound like this compound, DFT can be used to model its behavior in various chemical transformations.

A key application of DFT in this context is the calculation of transition state energies. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the transition states for different possible outcomes (e.g., ortho-, meta-, or para-substitution, or different stereoisomers). The relative energy barriers of these transition states can then be used to predict the selectivity of the reaction.

For example, in palladium-catalyzed hydrosilylation reactions involving phenylsilanes, DFT calculations have been used to elucidate the mechanism and the origin of chemo- and regioselectivity. acs.orgacs.org These studies involve calculating the Gibbs free energy profiles for different potential reaction pathways. The pathway with the lowest activation energy is predicted to be the dominant one, thus determining the major product.

Illustrative DFT-Calculated Energy Barriers for a Hypothetical Reaction of this compound

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

|---|---|---|---|

| Electrophilic Aromatic Substitution (para) | TS_para | 15.2 | Major Product |

| Electrophilic Aromatic Substitution (meta) | TS_meta | 18.5 | Minor Product |

| Electrophilic Aromatic Substitution (ortho) | TS_ortho | 20.1 | Trace Product |

| Nucleophilic Attack at Silicon | TS_Si | 12.8 | Dependent on Reactant |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for a specific reaction.

Machine Learning Models

More recently, machine learning has emerged as a powerful tool for predicting the outcomes of chemical reactions. nih.govyoutube.com These models can be trained on large datasets of known reactions, learning complex relationships between reactants, catalysts, solvents, and the resulting products and yields.

For silicon-phenyl systems, a machine learning model could be trained on a database of reactions involving various substituted silanes. The input to such a model would be a representation of the molecules involved, which could include:

Molecular Fingerprints: Bit strings that encode the presence or absence of specific structural features.

Quantum Chemical Descriptors: Properties calculated from methods like DFT, such as orbital energies (HOMO, LUMO) or atomic charges. sciencedaily.com

Once trained, the model could predict the yield or selectivity of a reaction with this compound under a given set of conditions. The advantage of machine learning is its ability to capture non-linear relationships that might be missed by traditional QSAR models. However, the accuracy of these models is highly dependent on the size and quality of the training data. nih.gov The development of machine learning potentials, such as ANI-1xnr, which can simulate reactive processes with near quantum mechanical accuracy at a fraction of the computational cost, holds significant promise for the future of predictive modeling in this field. sciencedaily.com

Applications of Tribromo Phenyl Silane in Advanced Materials Science

Role in Silicone Polymer Synthesis and Crosslinking

The synthesis of high-performance silicone polymers often involves the use of phenyl silanes like Tribromo(phenyl)silane. osisilicones.comsinosil.com These compounds are integral to creating materials with enhanced thermal stability, and resistance to radiation and aging. sinosil.com

Precursors for Silicone Resins and Elastomers

Phenyl silanes are fundamental in the production of phenyl silicone oils, resins, and rubbers. osisilicones.comsinosil.com The incorporation of the phenyl group into the silicone structure imparts desirable properties such as high and low-temperature resistance. sinosil.com For instance, phenyl silanes are used to synthesize linear vinyl oligosiloxane resins, which are precursors for thermally resistant LED encapsulants. sinosil.com The introduction of phenyl groups can also increase the glass transition temperature and the thermal decomposition temperature of the resulting silicone gel. nih.gov

Function as Crosslinking Agents in Polymer Networks

This compound and other phenyl silanes can act as effective crosslinking agents in the synthesis of silicone polymers, especially for high-temperature applications. osisilicones.comcfmats.com The crosslinking process involves the reaction of the silane (B1218182) with the polymer backbone, which is activated by moisture. This leads to the formation of a stable, three-dimensional siloxane structure (Si-O-Si), which provides excellent resistance to weather, UV radiation, temperature, chemicals, and moisture. sinosil.com

The general mechanism for a one-component room-temperature-vulcanizing (RTV) silicone system, which can be represented by R-Si-X3 where 'R' can be a phenyl group and 'X' is a hydrolyzable group, involves the following simplified steps:

Reaction of the crosslinker with polymer ends. sinosil.com

Reaction of the crosslinker-capped polymer end with moisture. sinosil.com

Reaction of the resulting polymer end with another polymer, leading to a fully cured network. sinosil.com

The choice of the hydrolyzable group affects the by-products of the curing reaction. For example, acetoxy cure systems produce acetic acid, which can be corrosive, while alkoxy cure systems produce non-corrosive alcohols. sinosil.com

Integration and Functionalization within Polymer Backbones

The integration of silane coupling agents into polymer networks can be achieved by mixing them into the precursors of the networks. nih.gov During the formation of the polymer, the organofunctional group of the silane incorporates it into the polymer chain. nih.gov Subsequent condensation of the silanol (B1196071) groups, formed by the hydrolysis of alkoxy groups in the presence of water, creates crosslinks within the network and can form bonds between different polymer networks. nih.gov This approach allows for the independent control of bonding and manufacturing processes. nih.gov

Development of Functional Materials and Composites

The versatility of this compound extends to the development of a wide array of functional materials and composites, where it is used to modify surfaces and enhance the performance of coatings and adhesives.

Surface Modification and Silane Coupling Agent Applications

Organofunctional silanes, including phenyl silanes, are widely used as coupling agents to bond dissimilar materials, such as an inorganic substrate (like glass or metal) and an organic polymer. dow.com They act as a chemical bridge at the interface, improving adhesion and durability. dow.comwacker.com The inorganic part of the silane reacts with hydroxyl groups on the substrate surface, while the organic part is compatible with the polymer matrix. wacker.com

Phenyl silanes are specifically used as surface modifiers for inorganic fillers to improve their dispersion in polymers and as hydrophobic additives. cfmats.com This surface treatment can enhance the compatibility of fillers with the polymer matrix, leading to improved mechanical properties of the composite material. frontiersin.org

| Application of Phenyl Silanes in Surface Modification |

| Used as surface modifiers for inorganic fillers. cfmats.com |

| Improve dispersion of fillers in polymer matrices. cfmats.com |

| Act as hydrophobic additives. cfmats.com |

| Enhance compatibility between fillers and polymers. frontiersin.org |

High-Performance Coatings and Adhesives Development

In the formulation of high-performance coatings and adhesives, silanes are crucial for promoting adhesion to a variety of substrates. wacker.comonlytrainings.com They can be added to the formulation or applied as a primer. wacker.com The use of the right silane coupling agent can ensure that the coating or adhesive maintains its bond even under harsh environmental conditions. dow.com

Potential in Nanoelectronics and Related Material Science Research

While direct applications of this compound in nanoelectronics are still an emerging area of research, its chemical structure suggests significant potential. The utility of functionalized silanes in nanoelectronics is well-established, primarily in the formation of self-assembled monolayers (SAMs) and for the surface modification of semiconductors and nanoparticles. alfa-chemistry.comgelest.com Halosilanes, in particular, are frequently used to create robust coatings on silicon and glass surfaces. alfa-chemistry.com

The three bromine atoms on this compound offer reactive sites for further functionalization, allowing for the covalent attachment of this molecule to various substrates or for its use as a cross-linking agent. The phenyl group, on the other hand, can enhance the thermal stability and influence the electronic properties of the resulting material.